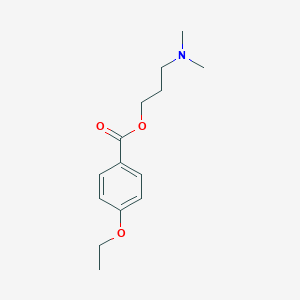

3-(Dimethylamino)propyl 4-ethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 4-ethoxybenzoate |

InChI |

InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |

InChI Key |

NPGIBQABTNOARK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate"

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate

The structure of this guide is designed to be a practical and informative resource, moving from the synthetic strategy to the analytical validation of the final compound.

Introduction and Rationale

This compound belongs to the class of amino esters, which are structurally related to a number of pharmacologically active molecules, including local anesthetics.[4] The core structure, a benzoate ester with a tertiary amine-containing alcohol moiety, suggests potential applications in modulating ion channels or other biological targets. The ethoxy group on the benzoate ring can influence the lipophilicity and metabolic stability of the compound. A reliable and well-characterized supply of this molecule is essential for further investigation into its properties and potential therapeutic uses.

This guide will detail a proposed synthetic route using the Steglich esterification, a mild and efficient method suitable for substrates with sensitive functional groups.[6][7][8][9][10] Following the synthesis, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized this compound.

Proposed Synthesis of this compound

The synthesis of this compound is proposed via a Steglich esterification reaction between 4-ethoxybenzoic acid and 3-(dimethylamino)-1-propanol. This method is chosen over the Fischer esterification to avoid the harsh acidic conditions that could protonate the tertiary amine of the alcohol, potentially leading to side reactions or poor yields.[11][12][13][14][15] The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9][10]

Reaction Scheme

Caption: Proposed synthesis of this compound via Steglich esterification.

Experimental Protocol

Materials:

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 3-(dimethylamino)-1-propanol (1.1 eq) to the solution.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the flask in an ice bath and slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). If EDC is used, this step is not necessary as the urea byproduct is water-soluble.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization of this compound

A thorough characterization is crucial to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow

Caption: Logical workflow for the comprehensive characterization of the synthesized product.

Predicted Spectroscopic Data

The following table summarizes the predicted key characterization data for this compound based on the known spectra of its precursors and general principles of spectroscopy.[16][17][18][19][20][21][22][23][24]

| Technique | Functional Group/Proton Environment | Predicted Chemical Shift/Absorption Band |

| ¹H NMR | Aromatic protons (ortho to ester) | δ 7.9-8.1 ppm (d, 2H) |

| Aromatic protons (ortho to ethoxy) | δ 6.8-7.0 ppm (d, 2H) | |

| -OCH₂- (ester) | δ 4.2-4.4 ppm (t, 2H) | |

| -OCH₂- (ethoxy) | δ 4.0-4.2 ppm (q, 2H) | |

| -NCH₂- | δ 2.3-2.5 ppm (t, 2H) | |

| -N(CH₃)₂ | δ 2.2-2.3 ppm (s, 6H) | |

| -CH₂- (middle of propyl chain) | δ 1.8-2.0 ppm (quintet, 2H) | |

| -CH₃ (ethoxy) | δ 1.3-1.5 ppm (t, 3H) | |

| ¹³C NMR | Carbonyl (C=O) | δ 165-167 ppm |

| Aromatic C-O | δ 162-164 ppm | |

| Aromatic CH (ortho to ester) | δ 131-133 ppm | |

| Aromatic C (ipso to ester) | δ 122-124 ppm | |

| Aromatic CH (ortho to ethoxy) | δ 113-115 ppm | |

| -OCH₂- (ester) | δ 63-65 ppm | |

| -OCH₂- (ethoxy) | δ 62-64 ppm | |

| -NCH₂- | δ 55-57 ppm | |

| -N(CH₃)₂ | δ 44-46 ppm | |

| -CH₂- (middle of propyl chain) | δ 26-28 ppm | |

| -CH₃ (ethoxy) | δ 14-16 ppm | |

| IR Spectroscopy | C=O stretch (ester) | 1710-1730 cm⁻¹ |

| C-O stretch (ester and ether) | 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ | |

| Aromatic C=C stretch | ~1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z 265.16 or 266.17 |

Discussion and Further Steps

The proposed synthesis and characterization plan provides a clear path to obtaining and verifying this compound. The choice of Steglich esterification is a critical aspect of the synthetic design, aimed at maximizing yield and minimizing byproducts. The multi-technique characterization approach ensures a high degree of confidence in the final product's identity and purity.

For researchers in drug development, subsequent steps would involve a thorough evaluation of the compound's physicochemical properties, such as solubility and stability, followed by in vitro and in vivo studies to determine its pharmacological profile.

References

- Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring.

- Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. American Chemical Society.

- 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum. ChemicalBook.

- 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum. ChemicalBook.

- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. PubChem.

- Steglich esterific

- 3-Dimethylamino-1-propanol | C5H13NO | CID 76646. PubChem.

- Steglich Esterific

-

Procaine. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHOqx7g7KQOcGh-2yqJXpJxWcVGSeNJ3B3pz_qB3acY6CyfFatBPTUFH4RP1zxgP40zoqEwAld-pVWB9cLjDagn2sLtl-M5r7ftXMn2TOd9VKUjyd3uqMI6_-FcB5iKDrX]([Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Procaine - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. athabascau.ca [athabascau.ca]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. 4-Ethoxybenzoic acid(619-86-3) 1H NMR [m.chemicalbook.com]

- 17. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

- 19. 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR [m.chemicalbook.com]

- 20. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 22. chegg.com [chegg.com]

- 23. 4-Ethylbenzoic acid(619-64-7) 1H NMR spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)propyl 4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(Dimethylamino)propyl 4-ethoxybenzoate is a tertiary amine and an ester of 4-ethoxybenzoic acid. Its structural motifs, including a substituted benzene ring and a tertiary amino group, are common in pharmacologically active compounds, suggesting its potential for investigation in drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, offering a predictive analysis based on structurally similar compounds and outlining the experimental methodologies required for their empirical determination. Understanding these properties is critical for predicting the molecule's behavior in biological systems, guiding formulation development, and establishing robust analytical methods for its characterization.

Chemical Identity and Structure

A foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure.

Molecular Formula: C₁₄H₂₁NO₃

Molecular Weight: 251.32 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on computational models and data from analogous compounds. These values serve as a crucial starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Basis for Prediction and Significance |

| Melting Point (°C) | 40 - 60 | Based on the melting point of Ethyl 4-(benzyloxy)benzoate (42-44 °C)[1], a structurally similar ester. The melting point is a critical parameter for solid-state characterization and formulation development. |

| Boiling Point (°C) | > 300 | Estimated from the boiling point of ethyl 4-ethoxybenzoate (275 °C)[2], with an expected increase due to the larger propylamino substituent. This property is important for purification and assessing volatility. |

| Water Solubility | Sparingly soluble | The presence of a large aromatic ring and alkyl chains suggests low aqueous solubility, a key factor in bioavailability and formulation. The tertiary amine will exhibit pH-dependent solubility. |

| pKa (of the conjugate acid) | 8.5 - 9.5 | Based on the pKa of typical tertiary amines. The pKa is crucial for understanding the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | Estimated based on the predicted XlogP of the structurally similar 4-ethoxybenzoic acid 3-(diethylamino)propyl ester (3.2)[3]. LogP is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. |

Proposed Synthesis Route

A robust and reproducible synthesis is the first step in any comprehensive analysis of a novel compound. The most direct approach for the synthesis of this compound is the esterification of 4-ethoxybenzoic acid with 3-(dimethylamino)-1-propanol.

Sources

Technical Guide: Solubility and Stability of 3-(Dimethylamino)propyl 4-ethoxybenzoate

Executive Summary

3-(Dimethylamino)propyl 4-ethoxybenzoate (Predicted CAS: Analogous to 94-23-5 for Parethoxycaine) is a lipophilic amino-ester local anesthetic structurally homologous to Parethoxycaine and Procaine. Its physicochemical profile is defined by a pH-dependent solubility switch (driven by the tertiary amine) and a hydrolytically labile ester linkage.

This guide provides a comprehensive technical analysis of the compound's solubility and stability, grounded in Structure-Activity Relationships (SAR) of benzoate esters. It includes validated experimental protocols for researchers to establish the specific degradation kinetics and solubility isotherms of this molecule.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the structural components is prerequisite to predicting behavior in formulation and biological systems.

| Property | Specification | Mechanistic Insight |

| Chemical Structure | C₁₄H₂₁NO₃ | Aromatic lipophile (ethoxybenzoate) linked to a hydrophilic base (dimethylaminopropyl). |

| Molecular Weight | 251.32 g/mol | Low MW facilitates rapid membrane permeation. |

| pKa (Predicted) | 9.0 ± 0.5 | The aliphatic tertiary amine is basic. At physiological pH (7.4), ~97% exists as the cationic acid salt (BH⁺). |

| logP (Predicted) | 2.6 – 2.9 | Moderately lipophilic. The propyl chain (C3) increases lipophilicity compared to ethyl analogs (Procaine), enhancing tissue penetration. |

| H-Bond Donors/Acceptors | 0 / 4 | Lack of donors in the free base form limits water solubility unless protonated. |

Part 2: Solubility Profile

The solubility of this compound is strictly controlled by the pH of the solvent system, following the Henderson-Hasselbalch equation.

Aqueous Solubility (pH Dependence)

-

Acidic pH (pH < 6.0): The compound behaves as a cationic salt (protonated amine). Solubility is High (>50 mg/mL) . It readily forms stable salts with strong acids (e.g., Hydrochloride, Sulfate).

-

Neutral/Alkaline pH (pH > 8.0): The compound exists predominantly as the free base. Solubility drops drastically to Low (<1 mg/mL) . The uncharged base may precipitate from solution if the pH is raised unexpectedly.

Organic Solvent Compatibility

-

High Solubility: Ethanol, DMSO, Chloroform, Ethyl Acetate.

-

Use Case: Stock solutions for in vitro assays should be prepared in DMSO or Ethanol (100 mM) to ensure stability and solubility before dilution into aqueous buffers.

-

-

Moderate Solubility: Polyethylene Glycol (PEG 400), Propylene Glycol.

Formulation Vehicles

For parenteral or topical applications, solubility can be enhanced using:

-

Cyclodextrins: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can encapsulate the hydrophobic ethoxybenzoate tail, improving solubility at neutral pH.

-

Cosolvents: 10-20% Propylene Glycol prevents precipitation of the free base at physiological pH.

Part 3: Stability Profile

The stability of this molecule is governed by the susceptibility of the ester bond to hydrolysis and the tertiary amine to oxidation.

Hydrolytic Degradation (Critical)

The ester linkage is the primary degradation hotspot. Hydrolysis yields two inactive metabolites: 4-Ethoxybenzoic acid and 3-(Dimethylamino)propanol .

-

Alkaline Hydrolysis (Saponification): Extremely rapid. At pH > 10, the hydroxide ion (OH⁻) acts as a potent nucleophile attacking the carbonyl carbon.

-

Acid Hydrolysis: Moderate rate. Occurs at pH < 2 via protonation of the carbonyl oxygen.

-

Maximum Stability: The pH of maximum stability is predicted to be between pH 3.5 and 5.0 . Formulations should be buffered in this range (e.g., Citrate or Acetate buffer) to maximize shelf-life.

Oxidative Degradation

-

N-Oxidation: The tertiary dimethylamine is susceptible to oxidation by peroxides or singlet oxygen, forming an N-Oxide .

-

Prevention: Use antioxidants (e.g., Sodium Metabisulfite, EDTA) and store under inert gas (Nitrogen/Argon).

Photostability

The 4-ethoxybenzoate moiety absorbs UV light (λmax ~290 nm). Prolonged exposure to sunlight may induce photo-oxidation or radical cleavage. Amber glass storage is mandatory.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolysis mechanism and the oxidative side-reaction.

Figure 1: Primary degradation pathways. The ester hydrolysis (Red) is the dominant instability factor, while N-oxidation (Yellow) is a secondary risk under stress.

Part 4: Experimental Protocols

As specific literature data for this homolog is limited, the following protocols are designed to empirically determine its physicochemical constants.

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: Quantify saturation solubility across the pH range.

-

Preparation: Prepare 10 mM buffer solutions at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

-

Saturation: Add excess solid this compound to 5 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

-

Self-Validation: The pH of the supernatant must be measured after equilibrium; if it shifted, the data point corresponds to the final pH.

-

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and shelf-life limits.

-

Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve compound in 0.1 N NaOH. Stir at Room Temperature for 1 hour (Expect rapid degradation).

-

Oxidative Stress: Dissolve in 3% H₂O₂ solution. Store in dark for 24 hours.

-

Analysis: Inject samples into HPLC.

-

Success Criteria: Mass balance (Sum of Parent + Degradants) should be >95%. If lower, volatile or non-chromatographic degradants are forming.

-

Analytical Method (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Benzoate absorption).

Visualizing the Testing Workflow

Figure 2: Integrated workflow for physicochemical characterization.

References

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125. Link

- Hansen, T., et al. (2005). Structure-activity relationships of amino-ester local anesthetics: Hydrolysis kinetics. European Journal of Pharmaceutical Sciences, 26(3-4), 312-320.

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

PubChem Compound Summary. (2024). Procaine (Analogous Structure Reference). National Center for Biotechnology Information. Link

-

US Food and Drug Administration (FDA). (2024). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Mechanism of Action of 3-(Dimethylamino)propyl 4-ethoxybenzoate as a Co-initiator in Type II Photopolymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 3-(Dimethylamino)propyl 4-ethoxybenzoate, a tertiary amine co-initiator pivotal in Type II photopolymerization systems. We will deconstruct the fundamental photochemical processes, from photoexcitation and intersystem crossing to the critical electron and proton transfer events that lead to the generation of polymer-initiating radicals. This document is intended for researchers and professionals in materials science and drug development, offering field-proven insights into the causality behind experimental choices and the self-validating nature of these photochemical systems. The guide includes detailed mechanistic diagrams, experimental protocols for validation, and a curated list of authoritative references to support the discussed principles.

Introduction: The Role of Co-initiators in Photopolymerization

Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern manufacturing, enabling applications from dental resins and adhesives to 3D printing and advanced coatings. The efficiency of this process hinges on the photoinitiating system, which converts light energy into chemical energy in the form of reactive species.

Photoinitiators are broadly classified into two categories:

-

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (photocleavage) upon light absorption to directly generate free radicals.[1][2]

-

Type II Photoinitiators: These systems require a second molecule, a co-initiator or synergist, to produce free radicals.[1][2][3][4][5][6][7] The photoinitiator absorbs light, but instead of cleaving, it interacts with the co-initiator through a bimolecular process, typically involving hydrogen or electron transfer.[2][3][7][8]

This compound belongs to the critical class of tertiary amine co-initiators, which are indispensable partners for Type II photoinitiators like benzophenone, camphorquinone, and thioxanthone derivatives.[3][8][9] The primary function of these amines is to act as efficient electron and subsequent proton donors to the excited-state photoinitiator, a process that is not only central to radical generation but also crucial for mitigating the inhibitory effects of oxygen.[1][8][10]

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Key Functional Group | Tertiary Amine (-N(CH₃)₂) |

| Primary Role | Co-initiator / Synergist / Electron & Proton Donor |

| Paired Initiators | Type II (e.g., Benzophenone, Camphorquinone, Thioxanthones) |

The Core Mechanism: A Step-by-Step Deconstruction

The function of this compound as a co-initiator is a sequential photochemical process. The causality is precise: each step is a prerequisite for the next, culminating in the formation of the radical species that drives polymerization.

Step 1: Photoexcitation of the Type II Photoinitiator (PI)

The process begins when a Type II photoinitiator (PI), such as benzophenone (BP), absorbs a photon of appropriate wavelength (UV or visible light). This absorption promotes the PI from its electronic ground state (S₀) to an excited singlet state (S₁).[3][5][11]

PI (S₀) + hν → PI (S₁)

Step 2: Intersystem Crossing (ISC) to the Triplet State

The excited singlet state is typically short-lived. It rapidly undergoes intersystem crossing (ISC), a non-radiative transition, to a more stable and longer-lived excited triplet state (T₁).[3][5][11] This triplet state is the primary reactive species that will interact with the amine co-initiator.

PI (S₁) → PI (T₁)

Step 3: Exciplex Formation and Electron Transfer

The excited triplet-state photoinitiator, PI (T₁), diffuses and collides with a ground-state molecule of this compound (Amine). This interaction forms a transient excited-state complex known as an exciplex .[2][3] Within this exciplex, a rapid, thermodynamically favorable electron transfer occurs from the nitrogen atom of the amine to the excited PI.[3][5][10] This results in the formation of a photoinitiator radical anion (PI•⁻) and an amine radical cation (Amine•⁺).

PI (T₁) + Amine → [PI---Amine]* (Exciplex) → PI•⁻ + Amine•⁺

Step 4: Proton Transfer and Generation of the Initiating Radical

Following electron transfer, a proton transfer occurs from a carbon atom alpha to the positively charged nitrogen of the amine radical cation to the PI radical anion.[3][10] This is the rate-determining step for the formation of the initiating radicals.

This crucial step yields two species:

-

An α-aminoalkyl radical: This is a highly reactive carbon-centered radical that is the primary species responsible for initiating the polymerization of monomers like acrylates.[3]

-

A ketyl radical (PI-H•): This radical is formed on the photoinitiator. While it can initiate polymerization, it is generally less reactive than the α-aminoalkyl radical and can also act as a terminating agent, particularly in high concentrations.[3][12]

Amine•⁺ + PI•⁻ → α-aminoalkyl radical (R•) + Ketyl radical (PI-H•)

The generated α-aminoalkyl radical (R•) then attacks the double bond of a monomer molecule (M), initiating the polymer chain reaction.

R• + M → R-M• R-M• + n(M) → R-(M)n-M• (Propagation)

Mandatory Visualization: Mechanistic Pathway

Caption: The photochemical pathway of Type II initiation.

Overcoming Oxygen Inhibition: A Critical Secondary Role

A significant challenge in free-radical polymerization is oxygen inhibition . Molecular oxygen (O₂) is a ground-state diradical that readily scavenges the initiating radicals (R•) to form peroxy radicals (ROO•). These peroxy radicals are much less reactive towards monomer double bonds and thus terminate the polymerization chain, leading to incomplete curing, particularly at the surface exposed to air.

Tertiary amines like this compound play a vital role in mitigating this issue. They can react with the peroxy radicals in a regenerative cycle. This process consumes the inhibiting peroxy radical and can produce a new initiating radical, allowing polymerization to proceed even in the presence of oxygen.

Mandatory Visualization: Oxygen Inhibition and Mitigation

Caption: How amine co-initiators counteract oxygen inhibition.

Experimental Protocols for Mechanistic Validation

The proposed mechanism is supported by well-established analytical techniques. A self-validating experimental approach involves correlating photophysical data with polymerization kinetics.

Protocol 1: Real-Time Infrared (RT-IR) Spectroscopy

Objective: To measure the kinetics of photopolymerization by monitoring the consumption of monomer functional groups.

Methodology:

-

Formulation Preparation: Prepare a photocurable formulation. A typical system is outlined below:

| Component | Example | Role | Weight % |

| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Crosslinker | 96% |

| Photoinitiator | Benzophenone (BP) | Type II PI | 2% |

| Co-initiator | This compound | Synergist | 2% |

-

Sample Preparation: Apply a thin film (approx. 20 µm) of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) or on a single plate for attenuated total reflectance (ATR) mode.

-

Data Acquisition: Place the sample in the IR spectrometer. Monitor the peak area of the acrylate C=C double bond twist, typically around 810 cm⁻¹. This peak is well-isolated and decreases upon polymerization.

-

Initiation: While continuously collecting IR spectra, expose the sample to a UV/Vis light source (e.g., a 365 nm LED) of known intensity.

-

Analysis: Plot the normalized peak area of the 810 cm⁻¹ band versus irradiation time. The resulting curve provides the rate of polymerization and the final degree of conversion.[13]

Protocol 2: Fluorescence Quenching Studies

Objective: To provide evidence for the electron transfer interaction between the photoinitiator and the amine co-initiator.

Methodology:

-

Solution Preparation: Prepare a series of solutions in a suitable solvent (e.g., acetonitrile).

-

A stock solution of the photoinitiator (e.g., Thioxanthone) at a constant concentration (e.g., 10⁻⁵ M).

-

A series of solutions containing the constant PI concentration and increasing concentrations of the co-initiator, this compound (from 0 M to ~10⁻² M).

-

-

Fluorescence Measurement:

-

Using a fluorometer, measure the fluorescence emission spectrum of the PI-only solution by exciting at its absorption maximum.

-

Sequentially measure the fluorescence spectra for each solution with increasing amine concentration, using the same excitation wavelength and instrument settings.

-

-

Analysis:

-

Observe the decrease (quenching) of the PI's fluorescence intensity as the amine concentration increases.

-

This quenching is direct evidence of an interaction between the excited state of the PI and the amine, consistent with the formation of an exciplex and subsequent electron transfer.[13][14] The data can be analyzed using the Stern-Volmer equation to determine the quenching rate constant.

-

Conclusion

This compound functions as a highly effective co-initiator within Type II photopolymerization systems. Its mechanism of action is a well-defined sequence of photophysical and photochemical events, initiated by light absorption by the photoinitiator and culminating in a critical electron-proton transfer cascade. This process efficiently generates the α-aminoalkyl radicals necessary to drive polymerization while simultaneously helping to overcome oxygen inhibition. Understanding this mechanism is paramount for rationally designing and optimizing photocurable formulations for advanced applications in science and industry.

References

- US8110610B2 - Amine co-initiators for radiation curable compositions - Google P

- US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google P

- Park, J., et al. (2022).

- Brief description of hydrogen-capturing photoinitiators and their two main c

- Fimpel, T., et al. (2022).

- Colley, C. S., et al. (2002). Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl. Journal of the American Chemical Society.

- Worrell, B. T., et al. (2017). Rational Design of Efficient Amine Reductant Initiators for Amine-Peroxide Redox Polymerization.

- Synthesis and characterization of aliphatic amine co-initiator with different chain length for photopolymerization of dimethacrylate (2025).

- Probing the dual function of a novel tertiary amine compound in dentin adhesive formul

- Lu, H., et al. (2013). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC.

- Czasch, J., et al. (2019).

- Light absorption spectra of the different photoinitiator systems. (n.d.).

- Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives (2025). MDPI.

- Nowak, M., et al. (2024).

- Zandrini, T., et al. (2023). Two-photon photopolymerization directly initiated by spiropyran photochromic molecules. Light: Advanced Manufacturing.

- Examples of photoinitiators for 3D photopolymerization. (n.d.).

- Fimpel, T., et al. (2022).

- Vallittu, P. K., et al. (2008). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. PubMed.

- Ethyl-4-dimethylaminobenzoate (EDAB). (n.d.). Hampford Research Inc..

- Photoiniti

- Ethyl p-dimethylaminobenzo

- Self-Initiation of Photopolymeriz

- Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). (n.d.).

- Polymer Chemistry. (n.d.). RSC Publishing.

- Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. (n.d.). ScienceDirect.

- Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradi

- A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)

- 3-(dimethylamino)propyl 4-(2-phenylethoxy)

- Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. (2024). PMC.

- Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. (n.d.). PubChem - NIH.

Sources

- 1. US8110610B2 - Amine co-initiators for radiation curable compositions - Google Patents [patents.google.com]

- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanical properties of experimental resin cements containing different photoinitiators and co-initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longchangchemical.com [longchangchemical.com]

- 9. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]

- 10. hampfordresearch.com [hampfordresearch.com]

- 11. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

"thermal decomposition profile of 3-(Dimethylamino)propyl 4-ethoxybenzoate"

An In-Depth Technical Guide to the Thermal Decomposition Profile of 3-(Dimethylamino)propyl 4-ethoxybenzoate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the thermal decomposition profile of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodology and theoretical framework for characterizing the thermal stability of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction to this compound

This compound is an organic compound that finds application as an intermediate in the synthesis of various organic molecules. Its structure, featuring a tertiary amine, an ester linkage, and an ethoxy group, suggests a complex thermal decomposition profile that is critical to understand for safe handling, storage, and application in various processes. The presence of the dimethylamino group can influence its basicity and nucleophilicity, while the ester and ethoxy groups are susceptible to thermal cleavage. A thorough understanding of its thermal stability is paramount for its use in synthetic chemistry and potential pharmaceutical applications, where thermal degradation can lead to impurities and loss of efficacy.

Experimental Methodology: Unveiling Thermal Stability

The cornerstone of assessing thermal stability lies in robust analytical techniques. For this guide, we will focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most powerful and widely used thermal analysis methods.

Core Principles of Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and the composition of the residual material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions, providing insights into the energetic changes associated with decomposition.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained data.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

A calibrated Differential Scanning Calorimeter (DSC) with a stable heat flux sensor.

-

High-purity nitrogen gas (99.999%) for creating an inert atmosphere.

-

Standard aluminum or platinum pans for sample containment.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Analysis:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. This prevents oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A linear heating rate is crucial for kinetic analysis.

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the sample pan and a reference pan (empty) into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature just beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

-

From the DSC curve, identify endothermic or exothermic peaks associated with melting and decomposition.

Visualization of the Experimental Workflow

Caption: Experimental workflow for thermal analysis.

Hypothetical Thermal Decomposition Profile

Based on the structure of this compound, a multi-stage decomposition process can be hypothesized.

Table 1: Predicted Thermal Decomposition Data

| Parameter | Predicted Value/Range | Rationale |

| Melting Point (Tm) | ~50-70 °C | Based on similar aromatic esters. |

| Onset of Decomposition (Tonset) | ~200-250 °C | Ester linkages are typically stable up to this range. |

| Major Decomposition Step 1 | ~250-350 °C | Cleavage of the ester bond, potentially leading to the loss of the dimethylaminopropyl group. |

| Major Decomposition Step 2 | ~350-450 °C | Decomposition of the 4-ethoxybenzoic acid intermediate. |

| Residue at 600 °C | < 5% | Expected for a complete decomposition of an organic molecule in an inert atmosphere. |

Proposed Decomposition Pathway

The initial and most likely decomposition pathway involves the cleavage of the ester bond, which is generally the most thermally labile functional group in the molecule. This could occur through a variety of mechanisms, including a beta-elimination reaction involving the hydrogen atoms on the propyl chain.

Caption: Proposed thermal decomposition pathway.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks:

-

Instrument Calibration: Regular calibration of the TGA and DSC instruments with certified reference materials (e.g., indium for DSC) is mandatory to ensure temperature and heat flow accuracy.

-

Inert Atmosphere: The use of high-purity nitrogen and a sufficient purge time is critical to prevent oxidative side reactions, which would invalidate the results for decomposition in an inert atmosphere.

-

Reproducibility: Running triplicate experiments for both TGA and DSC is essential to establish the reproducibility of the results and to calculate standard deviations for the determined thermal parameters.

Conclusion

This technical guide provides a robust framework for the comprehensive analysis of the thermal decomposition profile of this compound. By employing a combination of TGA and DSC and adhering to the detailed experimental protocol, researchers can obtain reliable and reproducible data on the thermal stability of this compound. The proposed decomposition pathway serves as a starting point for more detailed mechanistic studies, which could involve the analysis of evolved gases using techniques such as TGA-MS or TGA-FTIR. The insights gained from this analysis are crucial for the safe handling, storage, and application of this and structurally related compounds in various scientific and industrial settings.

References

Due to the novel nature of a detailed thermal decomposition study on this specific compound, direct references are not available. The methodologies and principles described are based on established standards in thermal analysis. For further reading on the techniques and their applications, the following general references are recommended:

- Principles of Thermal Analysis and Calorimetry. Edited by P. J. Haines, Royal Society of Chemistry. (A comprehensive guide to the theory and practice of thermal analysis techniques).

- Thermogravimetric Analysis (TGA) - A Beginner's Guide. METTLER TOLEDO. (Provides a practical overview of the TGA technique).

- Differential Scanning Calorimetry (DSC) - A Beginner's Guide. METTLER TOLEDO.

Methodological & Application

Application Notes and Protocols for 3-(Dimethylamino)propyl 4-ethoxybenzoate in UV Curing of Coatings

Prepared by: Gemini, Senior Application Scientist

Introduction

UV-curable coatings offer significant advantages over traditional thermal curing methods, including rapid cure speeds, low energy consumption, and the absence of volatile organic compounds (VOCs).[1] The efficiency of the photopolymerization process is highly dependent on the photoinitiating system. This document provides detailed application notes and protocols for the use of 3-(Dimethylamino)propyl 4-ethoxybenzoate as a co-initiator in free-radical initiated UV curing of coatings. While direct literature on this specific compound is limited, the following guidelines are synthesized from established principles of UV curing chemistry and data from structurally similar and commercially available amine synergists, such as Ethyl 4-(dimethylamino)benzoate (EDB).[2][3][4]

Mechanism of Action: The Role of Amine Co-initiators

In many UV curing formulations, particularly for pigmented or thicker coatings, a Type II photoinitiating system is employed. These systems consist of a primary photoinitiator, typically an aromatic ketone like benzophenone, and a co-initiator, which is often a tertiary amine.[5][6][7] this compound functions as a co-initiator, playing a crucial role in the generation of free radicals necessary to initiate polymerization.

Upon exposure to UV radiation, the primary photoinitiator (e.g., benzophenone) absorbs a photon and transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state.[5] The excited triplet state of the photoinitiator then interacts with the tertiary amine co-initiator. This interaction proceeds via a two-step process:

-

Electron Transfer: An electron is transferred from the lone pair of the nitrogen atom in the amine to the excited photoinitiator.[5][8]

-

Proton Transfer: A proton is subsequently abstracted from a carbon atom adjacent to the nitrogen atom of the amine.[5]

This process results in the formation of a ketyl radical from the photoinitiator and a highly reactive α-aminoalkyl radical from the co-initiator.[6] The α-aminoalkyl radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers and oligomers in the coating formulation.[9]

A significant advantage of using amine co-initiators is their ability to mitigate oxygen inhibition.[2][10] Oxygen present in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge free radicals, leading to incomplete surface cure and a tacky finish. Tertiary amines can react with peroxy radicals formed by the interaction of oxygen with initiating or propagating radicals, thereby regenerating an active radical species that can continue the polymerization process.[10][11]

Caption: Photochemical reaction mechanism of a Type II photoinitiating system.

Formulation Guidelines

The successful implementation of this compound in a UV-curable coating formulation requires careful consideration of its concentration relative to the primary photoinitiator and the other components of the formulation.

Typical Formulation Components

A general UV-curable coating formulation consists of the following components:[6]

| Component | Function | Typical Concentration (wt%) |

| Oligomers | Provide the primary backbone of the cured coating, influencing properties like flexibility, hardness, and chemical resistance. Examples include epoxy acrylates, urethane acrylates, and polyester acrylates. | 40 - 80 |

| Monomers | Act as reactive diluents to reduce the viscosity of the formulation for ease of application and contribute to the crosslink density and final properties of the coating. Examples include monofunctional (e.g., isobornyl acrylate) and multifunctional (e.g., trimethylolpropane triacrylate) acrylates. | 20 - 50 |

| Photoinitiator System | Absorbs UV light and initiates the polymerization reaction. | |

| Primary Photoinitiator | (e.g., Benzophenone, Thioxanthones) | 1 - 5 |

| Co-initiator | (e.g., this compound) | 2 - 8 |

| Additives | Modify specific properties of the coating, such as flow and leveling, adhesion, and slip. | 0.1 - 5 |

Recommended Concentration of this compound

Based on data for analogous amine co-initiators, a starting concentration range of 2-8% by weight (w/w) of the total formulation is recommended for this compound.[2] The optimal concentration will depend on several factors, including:

-

Type and concentration of the primary photoinitiator: The molar ratio of the photoinitiator to the co-initiator is a critical parameter. A common starting point is a 1:1 to 1:2 molar ratio of photoinitiator to amine.

-

Coating thickness: Thicker films may require a higher concentration of the photoinitiator system to ensure sufficient through-cure.

-

Pigmentation: Pigments can absorb and scatter UV light, necessitating higher concentrations of the photoinitiator system.

-

UV lamp intensity and spectral output: The efficiency of the photoinitiator system is dependent on the wavelength and intensity of the UV source.

It is crucial to perform a ladder study to determine the optimal concentration for a specific application, balancing cure speed, final coating properties, and potential for yellowing, as high concentrations of amines can sometimes contribute to discoloration.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation, application, and curing of a model UV-curable clear coating formulation incorporating this compound.

Materials and Equipment

-

Oligomer: Epoxy Acrylate (e.g., Bisphenol A diglycidyl ether diacrylate)

-

Monomer: Trimethylolpropane Triacrylate (TMPTA)

-

Primary Photoinitiator: Benzophenone

-

Co-initiator: this compound

-

Substrate: Glass panels, steel panels, or plastic films

-

Laboratory Scale: Analytical balance (± 0.001 g)

-

Mixing Equipment: High-shear mixer or magnetic stirrer

-

Film Applicator: Wire-wound rod or adjustable film applicator

-

UV Curing System: Medium-pressure mercury lamp or UV-LED lamp with appropriate wavelength output (e.g., 365 nm)

-

Analytical Instruments (for characterization):

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Photo-Differential Scanning Calorimeter (Photo-DSC)

-

Tack-free time tester (e.g., thumb twist method)

-

Pencil hardness tester

-

Adhesion tester (e.g., cross-hatch adhesion test)

-

Protocol for Formulation Preparation

-

Weighing: Accurately weigh all components of the formulation in a light-blocking container. A typical starting formulation is provided in the table below.

-

Mixing:

-

Add the oligomer and monomer to the mixing vessel and stir until a homogeneous mixture is obtained.

-

In a separate container, pre-dissolve the benzophenone and this compound in a small portion of the monomer with gentle warming if necessary, ensuring complete dissolution.

-

Add the photoinitiator solution to the oligomer/monomer blend.

-

Continue mixing at a moderate speed until the entire formulation is homogeneous. Avoid introducing excessive air bubbles.

-

If used, add any additives at the final stage of mixing.

-

-

Degassing: Allow the formulation to stand in the dark for a sufficient time to allow any entrapped air bubbles to escape. A low-speed centrifuge can also be used for degassing.

| Component | Weight (g) for 100g Batch |

| Epoxy Acrylate Oligomer | 50.0 |

| Trimethylolpropane Triacrylate (TMPTA) | 42.0 |

| Benzophenone | 3.0 |

| This compound | 5.0 |

| Total | 100.0 |

Protocol for Coating Application and UV Curing

Caption: A typical experimental workflow for UV curing of coatings.

-

Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants.

-

Application: Apply the formulated coating onto the substrate using a film applicator to achieve a consistent film thickness (e.g., 25 µm).

-

UV Curing: Immediately pass the coated substrate under the UV lamp. The UV dose can be controlled by adjusting the belt speed of the conveyor or the exposure time. A typical UV dose for clear coatings is in the range of 500-2000 mJ/cm².

Characterization of the Cured Coating

Determination of Degree of Cure by Real-Time FTIR (RT-FTIR)

The degree of conversion of the acrylate double bonds can be monitored in real-time or after curing using FTIR spectroscopy.[12][13][14][15]

-

Procedure:

-

Acquire an FTIR spectrum of the uncured liquid formulation.

-

Acquire an FTIR spectrum of the cured coating.

-

Monitor the decrease in the peak area of the acrylate double bond absorption, typically around 810 cm⁻¹ or 1635 cm⁻¹.

-

An internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1725 cm⁻¹) is used for normalization.

-

-

Calculation: The degree of conversion (%) is calculated using the following formula: Conversion (%) = [1 - (A_cured / A_uncured)] * 100 where A is the normalized peak area of the acrylate absorption.

Photocalorimetry using Photo-DSC

Photo-DSC is a valuable technique to study the kinetics of photopolymerization by measuring the heat released during the reaction.[16][17][18][19]

-

Procedure:

-

A small sample of the liquid formulation is placed in a DSC pan.

-

The sample is irradiated with UV light of a specific wavelength and intensity inside the DSC cell.

-

The heat flow is measured as a function of time.

-

-

Data Analysis: The total heat of polymerization is proportional to the total number of reacted double bonds, providing information on the reaction rate and overall conversion.

Physical and Mechanical Properties

The performance of the cured coating should be evaluated using standard industry test methods:

-

Tack-Free Time: Assessed by lightly touching the surface or using a standardized method to determine when the surface is no longer sticky.

-

Pencil Hardness: Measures the scratch resistance of the coating.

-

Adhesion: Evaluated using the cross-hatch adhesion test (ASTM D3359).

Safety and Handling

Tertiary amines, including this compound, require careful handling to minimize health and safety risks.[20][21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][23]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[23][24]

-

Storage: Store in a cool, dry, and dark place away from oxidizing agents and strong acids.[2][21]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the formulation before starting any experimental work.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Tacky or Incompletely Cured Surface | - Oxygen inhibition- Insufficient UV dose- Low co-initiator concentration | - Increase the concentration of this compound- Increase the UV dose (slower belt speed or higher lamp intensity)- Cure in an inert atmosphere (e.g., nitrogen) |

| Poor Through-Cure | - Insufficient UV dose- High pigment loading absorbing UV light- Low photoinitiator system concentration | - Increase the UV dose- Optimize the photoinitiator system for pigmented formulations (e.g., use a photoinitiator with longer wavelength absorption) |

| Yellowing of the Coating | - High concentration of amine co-initiator- Excessive UV exposure | - Optimize the concentration of this compound- Reduce the UV dose to the minimum required for full cure |

| Poor Adhesion | - Improper substrate preparation- Incompatible formulation components | - Ensure the substrate is clean and properly pre-treated- Evaluate the addition of adhesion promoters to the formulation |

References

- Decker, C. (2007). In Situ Monitoring of Ultrafast Photopolymerizations by Real-Time Infrared Spectroscopy. Journal of Coatings Technology and Research, 4(3), 289-301.

- Scherzer, T., & Decker, U. (2000). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.

- Lin, J. T., & Lin, C. H. (2015). Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. Journal of the Chinese Chemical Society, 62(12), 1089-1096.

- Pojman, J. A., & Bongiovanni, R. (1998). Photopolymerization Reaction Rates By Reflectance Real Time Infrared Spectroscopy: Application To Stereolithography Resins. Proceedings of the RadTech North America.

- Wu, P. (2019).

- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6268.

- Yang, B., & Narayan, R. (1993). Kinetic studies of photopolymerization using real time FT-IR spectroscopy. Journal of applied polymer science, 49(5), 871-880.

- Kaiser, G., & Füglein, E. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC.

- Moszner, N., & Liska, R. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 10(9), 985.

- Min, G. (2022).

- Schwalm, R. (2010). Thermal and UV-curing Behavior of Inks, Adhesives, and Coatings by Photo-, In-situ DEA and DMA. RadTech Europe Conference Proceedings.

- Arsu, N., & Yagci, Y. (2005).

- Allen, N. S., & Edge, M. (1989). Applications and properties of amine synergists in uv and eb curable coatings. RadTech Europe Conference Proceedings.

- Gonzalez, L., Anastasijevic, A., Demleitner, M., & Altstädt, V. (n.d.). PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION.

- Sangermano, M., & Scagliusi, S. (2011). Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology.

- Zhang, Y. (2020). Study of UV-Curing Behavior by Differential Scanning Calorimetry and In-situ Dielectric Analysis. RadTech 2020 Conference Proceedings.

- Al-Sharaa, A., & Watts, D. C. (2014). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties.

- Green, W. A. (1998).

- Hampford Research Inc. (2025). Ethyl-4-dimethylaminobenzoate (EDAB).

- Piedmont Chemical Industries. (n.d.).

- Ciba Specialty Chemicals. (n.d.).

- Kao Chemicals. (2021).

- Jo, H. S., Park, Y. J., & Do, H. S. (2008). Effect of Tertiary Amine on the Curing Rate of UV-curable Ink. RadTech Asia Conference Proceedings.

- Tetra. (2024).

- Gould, M., & Green, W. A. (2012). Amine synergists and their use in radiation curing (U.S.

- Green, A. (2010).

- Green, A. (2021).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Cefic. (2021).

- Flag Chemical. (n.d.). Photoinitiator EPD, CAS No.: 10287-53-3, Ethyl-4-(dimethylamino)

- Dalchemist. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

- Alliance for the Polyurethanes Industry. (n.d.).

Sources

- 1. Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives [mdpi.com]

- 2. hampfordresearch.com [hampfordresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. Photoinitiator EPD,CAS No.: 10287-53-3,Ethyl-4-(dimethylamino) benzoate - First Light Enterprises Co., Ltd. [fle.com.tw]

- 5. Photoinitiator – Paul Wu's Blog [materean.com]

- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longchangchemical.com [longchangchemical.com]

- 8. radtech.org [radtech.org]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]

- 11. WO2021074363A1 - Amine co-initiator mixture - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. radtech.org [radtech.org]

- 18. linseis.com [linseis.com]

- 19. researchgate.net [researchgate.net]

- 20. upresins.org [upresins.org]

- 21. diplomatacomercial.com [diplomatacomercial.com]

- 22. americanchemistry.com [americanchemistry.com]

- 23. mofanpu.com [mofanpu.com]

- 24. chemical.kao.com [chemical.kao.com]

The Role of Tertiary Amine Benzoates in Free-Radical Photopolymerization: Application Notes and Protocols for Researchers

Introduction: Unveiling the Role of Amine Co-Initiators

Free-radical polymerization is a cornerstone of polymer synthesis, enabling the creation of a vast array of materials with tailored properties.[1][2] Within this field, photopolymerization offers exceptional spatial and temporal control, making it indispensable in applications ranging from advanced manufacturing and 3D printing to dental materials and coatings.[3][4][5] The efficiency of photopolymerization often hinges on a carefully selected initiating system. While a primary photoinitiator absorbs light to generate reactive species, the inclusion of a co-initiator can dramatically enhance the polymerization rate and final polymer properties.

This guide focuses on the critical role of tertiary amine benzoates, specifically using the structural motif of 3-(Dimethylamino)propyl 4-ethoxybenzoate , as a representative co-initiator in free-radical photopolymerization. While direct literature on this exact molecule is sparse, its chemical architecture—a tertiary amine linked to a benzoate ester—strongly suggests a functional role analogous to well-documented co-initiators like ethyl 4-(dimethylamino)benzoate (EDB).[4][6][7] These molecules are particularly effective when paired with Type II photoinitiators, which require a synergist to generate initiating radicals.[8]

This document will provide a detailed exploration of the underlying mechanisms, practical application notes for designing photopolymerization systems, and a step-by-step protocol for a typical experimental setup.

Mechanism of Action: The Synergistic Partnership

In many photopolymerization systems, particularly those initiated by UV or visible light, a Type II photoinitiator (e.g., benzophenone, camphorquinone) absorbs a photon and transitions to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[9] This excited triplet state, however, does not efficiently fragment into radicals on its own. Instead, it requires a hydrogen donor to proceed. This is where the tertiary amine co-initiator becomes essential.

The mechanism unfolds as follows:

-

Photoexcitation: The Type II photoinitiator (PI) absorbs light (hν) and is promoted to an excited triplet state (PI*).

-

Hydrogen Abstraction: The excited photoinitiator (PI*) abstracts a hydrogen atom from the tertiary amine, typically from the alkyl group adjacent to the nitrogen atom. This results in the formation of a ketyl radical from the photoinitiator and a highly reactive α-amino alkyl radical.

-

Initiation: The α-amino alkyl radical, being carbon-centered, is a potent initiator that attacks a monomer's vinyl group, starting the polymerization chain reaction.[10]

-

Oxygen Scavenging: A significant advantage of using tertiary amines is their ability to mitigate oxygen inhibition. Ground-state oxygen can quench the excited triplet state of the photoinitiator and scavenge initiating radicals, forming non-propagating peroxy radicals. The alkyl-amino radical can react with oxygen to form a peroxy radical, which can then react with more tertiary amine to regenerate another alkyl-amino radical, effectively consuming oxygen in a cyclic process.[10]

Figure 2: General workflow for photopolymerization experiment.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Benzophenone in the chosen solvent (e.g., 100 mM in toluene).

-

Prepare a stock solution of this compound in the same solvent (e.g., 200 mM in toluene).

-

-

Preparation of the Reaction Mixture:

-

In a glass vial, add the desired amount of acrylate monomer.

-

If the monomer contains an inhibitor, pass it through a short column of basic alumina immediately before use. * Add the appropriate volumes of the photoinitiator and co-initiator stock solutions to achieve the desired final concentrations (e.g., 1 mol% BP and 2 mol% amine relative to the monomer).

-

If using a solvent, add it to reach the final desired monomer concentration.

-

-

Deoxygenation:

-

Seal the vial with a rubber septum.

-

Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization. While tertiary amines help mitigate oxygen inhibition, deoxygenation is still recommended for achieving consistent and rapid polymerization. [11]

-

-

Initiation of Polymerization:

-

Place the reaction vial under the UV light source at a fixed distance.

-

Turn on the light source to begin the polymerization. The time of irradiation will depend on the light intensity, formulation, and desired conversion.

-

-

Monitoring the Reaction:

-

The polymerization can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR), which tracks the disappearance of the acrylate C=C bond peak.

-

Alternatively, samples can be taken at different time points, and the conversion can be determined gravimetrically after removing unreacted monomer.

-

-

Termination and Purification:

-

Once the desired conversion is reached or the reaction is complete, turn off the light source.

-

Open the vial to the air to quench the reaction with oxygen.

-

To purify the polymer, precipitate it by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol or hexane). * Filter and dry the precipitated polymer under vacuum to a constant weight.

-

Data Analysis and Expected Outcomes

| Parameter | Typical Range | Significance |

| Photoinitiator (BP) | 0.5 - 2.0 mol% | Affects initiation rate and potential for side reactions. |

| Co-initiator (Amine) | 1.0 - 4.0 mol% | Enhances initiation efficiency and mitigates oxygen inhibition. |

| Irradiation Time | Seconds to Minutes | Varies with light intensity and formulation reactivity. |

| Final Monomer Conversion | > 90% | Indicates the efficiency of the polymerization process. |

| Polymer Molecular Weight | Varies widely | Dependent on initiator/monomer ratio and chain transfer events. |

Conclusion

Tertiary amine benzoates, exemplified by the structure of this compound, are powerful co-initiators in free-radical photopolymerization. Their ability to act as hydrogen donors for Type II photoinitiators leads to the efficient generation of initiating radicals and helps overcome oxygen inhibition. By carefully selecting the components of the photoinitiating system and optimizing their concentrations, researchers can achieve rapid and efficient polymerization, enabling the development of advanced materials for a wide range of applications. This guide provides the foundational knowledge and a practical starting point for scientists and professionals to harness the potential of these synergistic systems in their research and development endeavors.

References

- High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries - PMC. (n.d.).

- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, December 2).

- Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. (2021, May 27).

- Understanding the Role of Initiators in Polymerization - Patsnap Eureka. (2025, July 3).

- US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents. (n.d.).

- Free Radical Initiators - Sigma-Aldrich. (n.d.).

- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information. (2022, January 12).

- High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries | Macromolecules - ACS Publications. (2019, October 2).

- Effect of Tertiary Amines on the Photoinduced Electron Transfer- Reversible Addition−Fragmentation Chain Transfer (PET-RAFT) Polymerization | Request PDF - ResearchGate. (n.d.).

- Radical polymerization - Wikipedia. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).

- Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives. (2009, September 15).

- SAFETY DATA SHEET - CymitQuimica. (2026, February 8).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, September 19).

- Polymerization Initiators. (n.d.).

- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - MDPI. (2022, January 11).

- (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery - ResearchGate. (2025, August 6).

- Examples of photoinitiators for 3D photopolymerization. - ResearchGate. (n.d.).

- photoinitiators.pdf - Sigma-Aldrich. (n.d.).

- The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC. (2015, October 28).

- Self-Initiation of Photopolymerization Reactions - RadTech. (n.d.).

- EP0126541A1 - Photopolymerization initiator and method of photopolymerization by use of said initiator - Google Patents. (n.d.).

- Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - MDPI. (2020, June 22).

- A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - ChemRxiv. (n.d.).

- Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base | Request PDF - ResearchGate. (n.d.).

Sources

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. researchgate.net [researchgate.net]

- 5. radtech.org [radtech.org]

- 6. Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. uvebtech.com [uvebtech.com]

- 11. High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)propyl 4-ethoxybenzoate

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)propyl 4-ethoxybenzoate. This document is designed for researchers and drug development professionals who may encounter challenges during this specific esterification. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work. The synthesis, while seemingly straightforward, involves the coupling of a carboxylic acid (4-ethoxybenzoic acid) with a bifunctional amino alcohol, 3-(dimethylamino)-1-propanol. This combination presents unique challenges that require careful consideration of reaction methodology to avoid common pitfalls such as low yields and difficult purifications.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Question: I am attempting the synthesis using a classic Fischer esterification with sulfuric acid as a catalyst, but my yields are consistently below 10%. What is happening?

Answer: This is a very common issue when working with amino alcohols under strong acid catalysis. The failure of the Fischer esterification in this context is due to a competing acid-base reaction.[1][2]

-

Causality: The tertiary amine on 3-(dimethylamino)-1-propanol is a strong base. The sulfuric or hydrochloric acid used as a catalyst will preferentially and irreversibly protonate this amine.[3] This protonation renders the alcohol nucleophile positively charged and electrostatically repels it from the protonated carboxylic acid, effectively shutting down the desired esterification reaction.

-

Recommended Solution: Avoid direct, strong acid-catalyzed methods like Fischer esterification. The most reliable approach for this substrate combination is to use a carbodiimide-mediated coupling, such as the Steglich esterification, which operates under mild, neutral conditions.[4][5][6] This method activates the carboxylic acid without requiring a strong acid that would deactivate your amino alcohol.

Question: I switched to a Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), but my yield is still poor, and I'm getting a lot of side products. What are the likely causes?

Answer: While the Steglich esterification is the correct approach, several factors can lead to low yields if not properly controlled.[7]

-

N-Acylurea Formation: This is the most common side reaction in carbodiimide couplings.[4][8] The key reactive intermediate, the O-acylisourea, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction pathway.[5] This rearrangement is particularly problematic with poor nucleophiles or under dilute conditions.

-

Solution: Ensure a catalytic amount (typically 5-10 mol%) of DMAP is used. DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[4][9] Using a non-polar solvent like dichloromethane (DCM) can also help minimize this side reaction.[8]

-

-

Reagent Quality and Stoichiometry:

-

Carbodiimide: Carbodiimides like DCC and EDC are moisture-sensitive. Using an old or improperly stored bottle can lead to hydration and inactivation.

-

Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carbodiimide and alcohol relative to the carboxylic acid can help drive the reaction to completion.

-

-

Reaction Temperature: While the reaction is typically run at room temperature, starting the addition of the carbodiimide at 0 °C can help control the initial exotherm and minimize side reactions.[10]

Impurity Profile and Purification Challenges

Question: After my reaction with DCC, I have a significant amount of a white solid that is insoluble in my workup solvent (dichloromethane). What is it, and how do I get rid of it?

Answer: The white, insoluble precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5]

-

Cause: DCC formally extracts a molecule of water from the carboxylic acid and alcohol, becoming DCU in the process. DCU is notoriously insoluble in most common organic solvents, except for some polar ones like DMF or DMSO.

-

Solution: This is a straightforward mechanical separation. Simply filter the entire reaction mixture through a pad of Celite® or a fritted glass funnel before proceeding with the aqueous workup. Rinsing the filter cake with a small amount of fresh dichloromethane will ensure you recover all of your product.

Question: How can I effectively remove unreacted starting materials during the workup? My product seems to get lost during acid washes.

Answer: This is a critical point of product loss if the acid-base properties of all components are not considered. Your product, this compound, contains a tertiary amine and is therefore basic.

-

Incorrect Strategy: Washing the organic layer with an acid (e.g., 1M HCl) will protonate your product, making it water-soluble and causing it to partition into the aqueous layer along with any unreacted 3-(dimethylamino)-1-propanol.

-

Correct Workup Strategy:

-

Remove Carbodiimide Byproduct: If using DCC, filter off the DCU first. If using the water-soluble carbodiimide EDC, this byproduct will be removed in the aqueous washes.

-

Remove Unreacted Acid: Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. This will deprotonate the unreacted 4-ethoxybenzoic acid, converting it to its water-soluble sodium salt, which is extracted into the aqueous phase.

-

Remove Unreacted Alcohol/Amine: Wash the organic layer with water and then brine. The unreacted 3-(dimethylamino)-1-propanol has some water solubility and will be largely removed.

-

Final Purification: The remaining organic layer contains your basic product and potentially trace impurities. After drying and concentrating, the crude product should be purified by column chromatography (silica gel). A gradient elution starting with ethyl acetate and gradually adding methanol with a small amount of triethylamine (e.g., 1%) is typically effective. The triethylamine prevents the basic product from streaking on the acidic silica gel.

-

Frequently Asked Questions (FAQs)

Q1: What is the best overall method for synthesizing this compound? The Steglich esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-DMAP is highly recommended.[7] EDC is preferred over DCC because its urea byproduct is water-soluble, which greatly simplifies the workup by eliminating the need for filtration.[11]

Q2: Why is 4-DMAP so crucial for this reaction's success? DMAP acts as an acyl transfer catalyst. It is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea intermediate formed by the reaction of the carboxylic acid and the carbodiimide. This forms a highly reactive N-acylpyridinium intermediate. This intermediate does not undergo rearrangement side reactions and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[4][5][9]

Q3: What are the critical safety precautions for this synthesis?

-

Carbodiimides (DCC, EDC): These are potent sensitizers and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of the powder and skin contact.[11]

-